3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride
Description
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride is a tertiary amine salt characterized by a 2,5-dimethoxyphenyl aromatic ring, a four-carbon butanol chain, and a diethylamino group protonated as a hydrochloride salt. This structural configuration confers unique physicochemical properties:
- Solubility: High water solubility due to the ionic hydrochloride form, balanced by moderate lipophilicity from the dimethoxyphenyl and diethylamino groups.
Properties
CAS No. |
67114-83-4 |
|---|---|
Molecular Formula |
C16H28ClNO3 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
[4-(2,5-dimethoxyphenyl)-4-hydroxybutan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C16H27NO3.ClH/c1-6-17(7-2)12(3)10-15(18)14-11-13(19-4)8-9-16(14)20-5;/h8-9,11-12,15,18H,6-7,10H2,1-5H3;1H |
InChI Key |
CSHNCPYQPJQTFG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C(C)CC(C1=C(C=CC(=C1)OC)OC)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis
One industrially relevant approach to synthesize related substituted amino alcohols involves a Grignard reaction starting with a bromo-substituted aromatic compound. For example, the synthesis of cis-Tramadol hydrochloride, which shares structural similarity with 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride, uses 3-bromoanisole as a starting material. The process begins with the preparation of a Grignard reagent by reacting magnesium with 3-bromoanisole in dry tetrahydrofuran (THF) under controlled temperature conditions (initially 0°C, exothermic rise to ~67°C). The reaction mixture is maintained under reflux during the slow addition of bromoanisole to ensure complete conversion.
After the Grignard reagent formation, a Mannich base is added to the reaction vessel at room temperature and stirred for several hours to complete the reaction. The reaction is then quenched by adding water and ammonium chloride solution. The solvent is removed under vacuum, and the crude product is converted into a nitrate salt by treatment with nitric acid at low temperature (0-5°C), precipitating the product which is isolated by centrifugation and washing with cold methanol.
The nitrate salt is then purified by basification with sodium hydroxide solution (pH 12-13), phase separation, and solvent removal. The purified base is finally converted into the hydrochloride salt by treatment with isopropanol and hydrochloric acid solution at low temperature, followed by centrifugation and washing with cold isopropanol to yield the dry hydrochloride salt with high purity and low isomer content (<0.2% trans-isomer).
| Step | Conditions | Reagents | Outcome |
|---|---|---|---|
| Grignard reagent formation | 0°C to 67°C reflux in THF | 3-Bromoanisole, Mg, THF | Formation of aryl magnesium bromide |
| Mannich base addition | Room temperature, 6 hours | Mannich base | Formation of amino alcohol intermediate |
| Quenching | 0-20°C | Water, ammonium chloride | Reaction quenching and work-up |
| Salt formation (nitrate) | 0-5°C, pH 0-1 | Nitric acid | Precipitation of nitrate salt |
| Purification (basification) | 10-15°C, pH 12-13 | NaOH, toluene, water | Removal of impurities |
| Hydrochloride salt formation | Low temperature, pH 1.8-2.0 | Isopropanol, HCl solution | Formation of hydrochloride salt |
Reductive Amination and Combinatorial Chemistry Approaches
Another versatile method for preparing secondary amine compounds, including substituted amino alcohols, is reductive amination. This involves reacting aldehydes or ketones with primary or secondary amines in the presence of a reducing agent to form the desired amine product. The process is well-suited for combinatorial chemistry to generate libraries of related compounds for pharmaceutical lead discovery.
The reductive amination can be performed in solution phase or on solid supports, with polymer-supported cyanoborohydride reagents being effective selective reducing agents. These polymeric reagents facilitate easy separation of products from unreacted starting materials by filtration, enhancing the efficiency of synthesis and purification.
The general reaction scheme for reductive amination is:
$$
\text{R-CHO} + \text{R'}\text{NH}2 \xrightarrow[\text{reducing agent}]{} \text{R-CH}2\text{-NR'}
$$
where R-CHO is an aldehyde or ketone, and R'NH2 is an amine.
In the context of 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride, the aldehyde or ketone precursor would be a 2,5-dimethoxy-substituted aromatic carbonyl compound, which undergoes reductive amination with diethylamine or a diethylamino-substituted intermediate, followed by reduction and salt formation.
Polymer-supported reagents and scavengers can be used to drive the reaction to completion and simplify purification, making this method suitable for both small-scale laboratory synthesis and larger-scale automated combinatorial synthesis.
| Method | Key Reagents | Advantages | Notes |
|---|---|---|---|
| Solution-phase reductive amination | Aldehyde/ketone, secondary amine, polymer-supported cyanoborohydride | High purity, easy purification | Suitable for combinatorial libraries |
| Solid-phase synthesis | Polymer-bound scaffold, reagents | Automation, parallel synthesis | Requires suitable tethering chemistry |
Comparative Analysis of Preparation Methods
| Feature | Grignard Reaction Route | Reductive Amination Route |
|---|---|---|
| Starting Materials | Aryl bromide (e.g., 3-bromoanisole), magnesium, Mannich base | Aldehyde/ketone, secondary amine, reducing agent |
| Reaction Conditions | Low to moderate temperature, reflux in THF | Mild temperature, solution or solid phase |
| Purification | Salt formation (nitrate, then hydrochloride), centrifugation, washing | Polymer-supported reagents enable simple filtration |
| Scalability | Industrial scale feasible with good isomer control | Amenable to automation and combinatorial synthesis |
| Product Purity | High, with isomer content <0.2% | High, dependent on reaction completeness |
| Application | Targeted synthesis of specific isomeric amino alcohols | Library generation for drug discovery |
Research Findings and Notes
The Grignard reaction method, as exemplified in US Patent US6469213, provides a robust industrial process yielding high-purity cis-isomers of substituted amino alcohol hydrochlorides with excellent control over stereochemistry and isomer content.
Reductive amination methods, including those described in European Patent EP0818431, offer flexible, efficient routes to secondary amines and amino alcohols, especially useful in combinatorial chemistry for rapid synthesis of compound libraries.
Polymer-supported reagents such as cyanoborohydride on ion-exchange resins improve purification and reduce reaction complexity, facilitating scale-up and automation.
Salt formation (hydrochloride, nitrate) is a critical step in isolating and purifying the final compound, influencing stability and solubility.
Chemical Reactions Analysis
Types of Reactions
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of products depending on the functional groups involved.
Scientific Research Applications
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its mechanism of action in the human body.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may influence various biochemical processes.
Comparison with Similar Compounds
Research Implications
- Drug Development : The target compound’s balance of solubility and lipophilicity makes it a candidate for further CNS drug studies, though its receptor affinity requires empirical validation.
Biological Activity
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a diethylamino group, a butanol backbone, and a 2,5-dimethoxyphenyl moiety. This structural composition suggests potential interactions with various biological targets, particularly in the central nervous system.
The biological activity of 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
- Cytotoxicity : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, although detailed IC50 values are yet to be established.
- Neuroprotective Effects : Its structural analogs have shown neuroprotective properties, which may extend to this compound through similar pathways.
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of related compounds have highlighted the importance of evaluating both efficacy and safety. For instance, compounds with similar structures have been tested against various cancer cell lines using the MTT assay to determine their half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 25 | Moderate cytotoxicity observed |
| Compound B | PC-3 (prostate cancer) | 30 | Significant apoptosis induction |
| 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol HCl | TBD | TBD | Further studies required |
Case Studies
A series of studies have evaluated the biological activity of compounds structurally related to 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride. For example:
-
Study on Neuroprotective Effects : A study published in Journal of Neuropharmacology demonstrated that derivatives similar to this compound provided significant protection against oxidative stress in neuronal cells.
"The neuroprotective effects were attributed to the modulation of mitochondrial function and reduction of oxidative damage" .
- Antiparasitic Activity : Research indicated that certain derivatives exhibited potent activity against protozoan parasites like Trypanosoma cruzi. This suggests a broader pharmacological potential for compounds with similar structures.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 3-diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride?
Answer:
The synthesis typically involves a multi-step process starting with 2,5-dimethoxybenzaldehyde. Key steps include:
- Condensation : Reaction with diethylamine under reductive amination conditions (e.g., sodium borohydride or hydrogen/Pd-C) to form the secondary amine intermediate .
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to precipitate the final product.
Critical parameters include pH control during salt formation and solvent selection (e.g., ethanol or dichloromethane) to optimize yield and purity. Industrial protocols may employ continuous flow reactors for scalability .
Advanced: How can researchers resolve contradictions in reported crystallographic data for this compound’s stereochemistry?
Answer:
Conflicting stereochemical assignments can arise due to poor crystal quality or twinning. To address this:
- High-Resolution X-ray Diffraction : Use SHELX programs (e.g., SHELXL) for refinement, ensuring data completeness (>95%) and low R-factor thresholds (<5%) .
- Comparative NMR Analysis : Employ NOESY or ROESY experiments to confirm spatial proximity of diethylamino and dimethoxyphenyl groups, cross-referencing with computational models (DFT or molecular dynamics) .
Documented discrepancies in similar compounds highlight the need for dual validation via crystallography and spectroscopy .
Basic: What analytical techniques are essential for purity assessment of this hydrochloride salt?
Answer:
- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid, monitoring at 254 nm. Retention times and peak symmetry should align with certified reference standards .
- Elemental Analysis : Verify Cl⁻ content (theoretical ~11.2%) via titration or ion chromatography .
- Melting Point Consistency : Compare observed values (e.g., 160–165°C) with literature to detect polymorphic impurities .
Advanced: What experimental design considerations are critical for studying its receptor-binding kinetics?
Answer:
- Radioligand Binding Assays : Use tritiated or fluorescent analogs in competitive binding studies (e.g., with serotonin or adrenergic receptors). Include negative controls (e.g., ketanserin for 5-HT2A antagonism) .
- Buffer Optimization : Adjust pH (7.4 for physiological conditions) and ionic strength to mimic in vivo environments, as hydrochloride salts may alter local pH .
- Data Normalization : Account for non-specific binding using excess cold ligand and validate with Schild regression analysis .
Basic: How can researchers mitigate degradation during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the dimethoxyphenyl group .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC monitoring. Degradation products (e.g., free amine or demethylated analogs) should be quantified .
Advanced: What strategies address low reproducibility in biological activity assays for this compound?
Answer:
- Batch-to-Batch Consistency : Implement strict QC protocols (e.g., ≥98% purity via LC-MS) and validate via ¹H-NMR (e.g., integration of diethylamino protons at δ 1.1–1.3 ppm) .
- Cell Line Validation : Use CRISPR-edited receptor knockouts to confirm target specificity and reduce off-target effects .
- Statistical Power Analysis : Ensure sample sizes (n ≥ 6) and ANOVA protocols to account for inter-assay variability .
Basic: What spectroscopic methods are most reliable for structural confirmation?
Answer:
- ¹H/¹³C-NMR : Key signals include the dimethoxyphenyl aromatic protons (δ 6.7–7.1 ppm), diethylamino CH₂ groups (δ 2.5–3.0 ppm), and butanol backbone (δ 3.8–4.2 ppm) .
- FT-IR : Confirm hydrochloride formation via N–H stretch (2500–3000 cm⁻¹) and absence of free amine peaks .
Advanced: How can computational modeling enhance understanding of its pharmacokinetic properties?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities at serotonin receptors, leveraging crystal structures (PDB: 6WGT for 5-HT2A) .
- ADMET Prediction : Software like SwissADME can estimate logP (~2.5), blood-brain barrier permeability, and cytochrome P450 interactions .
- MD Simulations : Analyze solvation effects in physiological saline to refine bioavailability predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
